
1,2-Difluoro-3-iodobenzene
Overview
Description
1,2-Difluoro-3-iodobenzene is an aromatic compound with the molecular formula C₆H₃F₂I. It consists of a benzene ring substituted with two fluorine atoms and one iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor such as 1,2-difluorobenzene is treated with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed under mild to moderate temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted benzenes, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Synthetic Chemistry
1,2-Difluoro-3-iodobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogen substituents allow for diverse reactivity patterns, facilitating the formation of various derivatives.
Key Reactions:
- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the formation of biaryl compounds which are significant in pharmaceuticals.
- Nucleophilic Substitution: The presence of iodine makes it susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles to create new functionalized products.
Medicinal Chemistry
The unique electronic properties imparted by the fluorine and iodine atoms enhance the biological activity of compounds derived from this compound. This makes it a valuable scaffold in drug design.
Case Study:
A study demonstrated that derivatives of this compound show promising activity against specific cancer cell lines. The introduction of fluorine atoms was found to improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Material Science
In material science, this compound is utilized in the development of advanced materials with enhanced properties.
Applications:
- Polymers and Coatings: The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, making it suitable for protective coatings.
- Fluorinated Materials: Its fluorinated structure contributes to low surface energy materials, which are beneficial in applications requiring anti-fogging or anti-sticking properties.
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material due to its well-characterized spectral properties.
Usage:
- Chromatography: It is used in HPLC and GC-MS as a calibration standard for quantifying similar halogenated compounds in environmental samples.
- Spectroscopic Studies: Its distinct NMR signals facilitate the identification and quantification of halogenated aromatic compounds in complex mixtures.
Mechanism of Action
The mechanism of action of 1,2-difluoro-3-iodobenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-iodobenzene
- 1,4-Difluoro-2-iodobenzene
- 1,2-Difluoro-4-iodobenzene
Uniqueness
1,2-Difluoro-3-iodobenzene is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other difluoro-iodobenzenes, it may exhibit different electronic and steric effects, leading to variations in reaction outcomes and product distributions .
Biological Activity
1,2-Difluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. The halogen atoms enhance the compound's capacity for non-covalent interactions such as hydrogen bonding and halogen bonding, which are crucial for binding to biological targets.
1. Enzyme Inhibition
Research indicates that compounds containing difluorinated and iodinated moieties can act as inhibitors for specific enzymes. For instance, studies have shown that this compound derivatives exhibit inhibitory activity against certain enzymes involved in metabolic pathways. The inhibition mechanism often involves competition with substrate binding or alteration of enzyme conformation .
2. Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate antibacterial activity, indicating potential applications in developing new antibacterial agents .
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of biologically active compounds. Its unique halogenation pattern allows it to be utilized in:
- Drug Development : It is explored as a lead compound for synthesizing new pharmaceuticals targeting specific diseases.
- Agrochemicals : The compound's properties make it suitable for developing crop protection agents .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing various derivatives of this compound to evaluate their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed significant activity with MIC values lower than those of traditional antibiotics used against tuberculosis .
Case Study 2: Mechanistic Studies on Enzyme Interaction
Another investigation examined the interaction of this compound with specific metabolic enzymes. The study utilized kinetic assays to determine the inhibition constants (K) and revealed that the compound effectively inhibits enzyme activity through competitive inhibition mechanisms .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the most effective synthetic routes for 1,2-difluoro-3-iodobenzene, and how do reaction conditions influence yield?
Methodological Answer:
The compound is commonly synthesized via electrophilic iodination of 1,2-difluorobenzene using iodine monochloride (ICl) or iodine with a nitrating agent. For example, a modified procedure involves reacting 1,2-difluorobenzene with iodine and Selectfluor in acetonitrile, followed by purification via distillation under reduced pressure (yield: 76%, b.p. 72°C at 10 mmHg) . Key variables include stoichiometry of iodinating agents, reaction time, and solvent choice. Lower yields (<50%) are observed with excess iodine due to side reactions, while controlled addition of Selectfluor improves fluorination efficiency .
Q. Basic: How can NMR spectroscopy distinguish this compound from its structural isomers?
Methodological Answer:
¹H and ¹³C NMR are critical for structural confirmation. For this compound:
- ¹H NMR : δ 7.46–7.37 (m, 1H, Ar(I)-H), 6.97–6.83 (m, 1H, Ar(F)-H), 6.80–6.69 (m, 1H, Ar-H) .
- ¹³C NMR : Distinct deshielding at δ 151.1 (C-F) and δ 134.8 (C-I) due to electronegativity effects . Isomers like 1,3-difluoro-2-iodobenzene show split peaks for ortho-fluorine protons (δ 6.5–7.0), while meta-substituted derivatives exhibit unique coupling patterns.
Q. Advanced: What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?
Methodological Answer:
The iodine substituent facilitates oxidative addition with Pd catalysts, but fluorine’s electron-withdrawing effect can slow transmetallation. Key optimizations:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with bulky ligands (e.g., SPhos) enhance stability .
- Base : K₂CO₃ in THF/water (3:1) minimizes defluorination .
- Temperature : Reactions at 80–100°C improve coupling efficiency (yields: 60–85%), while higher temperatures promote side reactions. Control experiments with ¹⁹F NMR track fluorine retention .
Q. Advanced: How do contradictory data on reaction yields arise in fluorinated iodoarene synthesis, and how can they be resolved?
Methodological Answer:
Discrepancies often stem from:
- Impurity Profiles : Unreacted starting materials (e.g., 2,3-difluoro-1,4-diiodobenzene) may skew yield calculations . GC-MS or HPLC purity checks (≥95%) are recommended.
- Solvent Traces : Residual acetonitrile in distillates can reduce apparent yields. Karl Fischer titration ensures solvent-free products .
- Isomerization : Thermal instability during distillation may convert this compound to 1,3-difluoro-2-iodobenzene. Low-pressure distillation (<15 mmHg) and rapid cooling mitigate this .
Q. Basic: What are the stability considerations for storing this compound?
Methodological Answer:
The compound is light-sensitive and prone to iodide degradation. Best practices:
- Storage : Amber glass vials under inert gas (N₂ or Ar) at 4°C.
- Stabilizers : Copper chips (0.1% w/w) prevent iodine liberation .
- Shelf Life : ≤6 months when stored properly; monitor via periodic ¹H NMR for decomposition (new peaks at δ 7.2–7.5 indicate aryl iodide breakdown) .
Q. Advanced: How can computational modeling predict regioselectivity in further functionalization of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) assess electronic and steric effects:
- Electrophilic Aromatic Substitution (EAS) : Fluorine directs incoming electrophiles to the para position relative to iodine due to its strong -I effect.
- Nucleophilic Substitution : Iodine’s leaving-group ability is enhanced by adjacent fluorines (C-I bond dissociation energy: ~50 kcal/mol).
Validated models correlate HOMO/LUMO gaps with experimental reactivity (R² > 0.9) .
Q. Basic: What spectroscopic and chromatographic methods validate the purity of this compound?
Methodological Answer:
- GC-MS : Retention time ~8.2 min (HP-5 column, 30 m × 0.25 mm), m/z 240 (M⁺), 127 (C₆H₃F₂⁺) .
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥97% is acceptable for synthetic applications .
- Elemental Analysis : Expected C/F/I ratios: C 29.8%, F 15.5%, I 52.7% .
Q. Advanced: What are the challenges in scaling up this compound synthesis, and how can they be addressed?
Methodological Answer:
Scale-up issues include:
- Exothermic Reactions : Iodination with Selectfluor requires slow reagent addition and jacketed reactors for temperature control (<40°C) .
- Distillation Hazards : High-boiling byproducts (e.g., 2,3-difluoro-1,4-diiodobenzene) require fractional distillation. Pilot-scale short-path distillation reduces thermal degradation .
- Waste Management : Iodine-containing residues are treated with Na₂S₂O₃ to recover iodide salts .
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to volatile iodine release.
- Spill Management : Absorb with vermiculite, neutralize with 10% NaHSO₃, and dispose as halogenated waste .
Q. Advanced: How does the electronic interplay between fluorine and iodine influence the compound’s reactivity in photoredox catalysis?
Methodological Answer:
Fluorine’s electron-withdrawing effect polarizes the C-I bond, enhancing its susceptibility to single-electron transfer (SET) in photoredox systems. For example:
Properties
IUPAC Name |
1,2-difluoro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVGWYWOARYLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597766 | |
Record name | 1,2-Difluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64248-57-3 | |
Record name | 1,2-Difluoro-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64248-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-difluoro-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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